- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 947249-27-6 (2-Bromo-3-(difluoromethoxy)pyridine)
2-Bromo-3-(difluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-(difluoromethoxy)pyridine
- Pyridine, 2-bromo-3-(difluoromethoxy)-
- 2-BROMO-3-(DIFLUOROMETHOXY)-PYRIDINE
- 3-difluoromethoxy-2-bromopyridine
- JSKYTOQKHIJDNI-UHFFFAOYSA-N
- 2-Bromo-3-difluoromethoxypyridine
- AK146246
- SY035796
- 2-Bromo-3-(difluoromethoxy)pyridine (ACI)
- CS-D0413
- DS-8482
- XMB24927
- MFCD13185840
- SCHEMBL68709
- AKOS014435007
- EN300-268689
- 947249-27-6
-
- MDL: MFCD13185840
- Inchi: 1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H
- InChI Key: JSKYTOQKHIJDNI-UHFFFAOYSA-N
- SMILES: FC(OC1C(Br)=NC=CC=1)F
Computed Properties
- Exact Mass: 222.94443g/mol
- Monoisotopic Mass: 222.94443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22.1
2-Bromo-3-(difluoromethoxy)pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-3-(difluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA579-100mg |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95+% | 100mg |
537CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA579-1g |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95+% | 1g |
1605.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA579-250mg |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95+% | 250mg |
1169CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B896849-5g |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | ≥95% | 5g |
¥4,013.10 | 2022-09-29 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-10158-5g |
2-bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95% | 5g |
$1180 | 2023-09-07 | |
| Matrix Scientific | 179207-5g |
2-Bromo-3-(difluoromethoxy)pyridine, 95% |
947249-27-6 | 95% | 5g |
$1568.00 | 2023-09-07 | |
| Chemenu | CM172400-5g |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95% | 5g |
$785 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA579-50mg |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95+% | 50mg |
308.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA579-200mg |
2-Bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 95+% | 200mg |
617.0CNY | 2021-08-04 | |
| TRC | B292485-10mg |
2-bromo-3-(difluoromethoxy)pyridine |
947249-27-6 | 10mg |
$ 50.00 | 2022-06-07 |
2-Bromo-3-(difluoromethoxy)pyridine Production Method
Production Method 1
Production Method 2
- Tri- and difluoromethoxylated N-based heterocycles - Synthesis and insecticidal activity of novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid, Journal of Fluorine Chemistry, 2017, 203, 155-165
Production Method 3
1.2 Solvents: Acetonitrile ; 2 h, rt; 1 h, rt
1.3 Reagents: Water ; rt
- Use of fluoroform as a source of difluorocarbene in the synthesis of N-CF2H heterocycles and difluoromethoxypyridines, Journal of Fluorine Chemistry, 2014, 168, 34-39
Production Method 4
- Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of sulfonamide derivatives as Nav1.7 inhibitors, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of heteroaryl sulfonamide derivatives as Nav1.7 inhibitors, United States, , ,
Production Method 7
- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl], Chemistry - A European Journal, 2016, 22(6), 2075-2084
Production Method 8
- Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer, United States, , ,
2-Bromo-3-(difluoromethoxy)pyridine Raw materials
- 2-bromopyridin-3-ol
- Sodium chlorodifluoroacetate
- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-
- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)
- 5-Methylpyrimidin-2-amine
2-Bromo-3-(difluoromethoxy)pyridine Preparation Products
2-Bromo-3-(difluoromethoxy)pyridine Suppliers
2-Bromo-3-(difluoromethoxy)pyridine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-Bromo-3-(difluoromethoxy)pyridine
2-Bromo-3-(difluoromethoxy)pyridine (CAS No. 947249-27-6)
2-Bromo-3-(difluoromethoxy)pyridine is a heterocyclic aromatic compound with a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a difluoromethoxy group (-OCHF₂). This compound belongs to the class of bromopyridines, which are widely studied in organic chemistry due to their unique electronic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The structure of 2-bromo-3-(difluoromethoxy)pyridine is characterized by the presence of electron-withdrawing groups (EWGs) on the pyridine ring. The bromine atom at the 2-position and the difluoromethoxy group at the 3-position create a highly electron-deficient aromatic system, which can influence its reactivity in chemical reactions. This makes it a valuable substrate for further functionalization in synthetic chemistry.
Recent studies have highlighted the importance of bromopyridines in medicinal chemistry, particularly as scaffolds for drug discovery. The presence of EWGs on the pyridine ring enhances its ability to act as a hydrogen bond acceptor, which is a desirable property in drug molecules for improving bioavailability and target binding affinity. For instance, 2-bromo-3-(difluoromethoxy)pyridine has been explored as a potential lead compound in the development of kinase inhibitors and other therapeutic agents.
In terms of synthesis, 2-bromo-3-(difluoromethoxy)pyridine can be prepared via various routes, including nucleophilic aromatic substitution (NAS) or electrophilic substitution reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. For example, NAS reactions often require activating groups on the pyridine ring to facilitate substitution at specific positions.
The electronic properties of 2-bromo-3-(difluoromethoxy)pyridine make it an interesting candidate for applications in optoelectronics and materials science. The electron-withdrawing groups enhance the conjugation within the molecule, potentially leading to improved charge transport properties in organic semiconductors. Recent research has explored its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where such properties are highly sought after.
Moreover, difluoromethoxy-substituted pyridines, such as 2-bromo-3-(difluoromethoxy)pyridine, have shown promise in agrochemical applications. Their ability to interact with biological targets through hydrogen bonding and π-π interactions makes them attractive candidates for herbicides or insecticides. Ongoing studies are focused on optimizing their bioactivity while minimizing environmental impact.
In conclusion, 2-bromo-3-(difluoromethoxy)pyridine (CAS No. 947249-27-6) is a versatile compound with significant potential across multiple disciplines. Its unique structure, electronic properties, and reactivity make it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in both academic and industrial settings.
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